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Compound of Interest

Compound Name: u-73343

Cat. No.: B1202739 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications

of 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione

Abstract
U-73343 is a widely utilized aminosteroid in cell biology and pharmacology, primarily known as

the inactive structural analog of the potent phospholipase C (PLC) inhibitor, U-73122. Its

principal application in research is to serve as a negative control, allowing scientists to discern

the specific effects of PLC inhibition by U-73122 from its potential off-target actions. The key

structural difference—the saturation of a double bond in the pyrrolidinedione ring of U-73343
compared to the maleimide ring in U-73122—renders U-73343 incapable of the covalent

modification thought to be involved in PLC inhibition by its counterpart.[1] However,

accumulating evidence demonstrates that U-73343 is not biologically inert and exhibits its own

distinct pharmacological activities, including the inhibition of pannexin-1 (Panx1) channels and

receptor-mediated phospholipase D (PLD) activation.[2] Some studies have also characterized

it as a protonophore, a compound that can transport protons across biological membranes.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of U-73343, complete with detailed experimental protocols

for its application in research.

Chemical Structure and Properties
U-73343 is a synthetic, cell-permeable aminosteroid derivative. Its identity and key properties

are summarized below.

Table 1: Chemical Identifiers and Nomenclature
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Identifier Value

IUPAC Name
1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-

yl]amino]hexyl]-2,5-pyrrolidinedione[4]

Synonyms U73343, U-73122 Inactive Analog

CAS Number 142878-12-4[5]

Molecular Formula C₂₉H₄₂N₂O₃[5]

SMILES

N5(C(=O)CCC5=O)CCCCCCN[C@@H]1[C@@

]2(--INVALID-LINK--

c4c(cc(cc4)OC)CC3">C@HCC1)C

InChI Key CJHWFIUASFBCKN-ZRJUGLEFSA-N[2]

Table 2: Physicochemical and Handling Properties

Property Value

Molecular Weight 466.66 g/mol

Appearance Off-white solid[6]

Purity ≥98% (by HPLC)[2]

Solubility

DMSO: up to 10 mM (with gentle warming)[2]

Ethanol: up to 5 mM (with gentle warming)[2]

Chloroform: 200 mg/mL[6] Water: Insoluble[7]

Storage
Store solid at room temperature.[2] DMSO stock

solutions are stable for up to 6 months at -20°C.

Mechanism of Action and Biological Activity
Role as a Negative Control for PLC Inhibition
The primary use of U-73343 stems from its structural similarity to U-73122, a widely used

inhibitor of phospholipase C (PLC). PLC enzymes are critical components of intracellular

signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second
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messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This pathway, typically

initiated by Gq-coupled G protein-coupled receptors (GPCRs), leads to calcium mobilization

and protein kinase C (PKC) activation.

U-73122 contains a maleimide group, which is believed to covalently modify PLC enzymes,

leading to their inhibition. In contrast, U-73343 possesses a succinimide group, which lacks the

reactive double bond of the maleimide and is thus incapable of this covalent modification.[1]

Therefore, in a typical experiment, if an effect is produced by U-73122 but not by an equivalent

concentration of U-73343, the effect is attributed to the specific inhibition of PLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5708542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5708542/
https://pubmed.ncbi.nlm.nih.gov/21549752/
https://pubmed.ncbi.nlm.nih.gov/21549752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682283/
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp01200.pdf
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://www.benchchem.com/product/b1202739#u-73343-chemical-structure-and-properties
https://www.benchchem.com/product/b1202739#u-73343-chemical-structure-and-properties
https://www.benchchem.com/product/b1202739#u-73343-chemical-structure-and-properties
https://www.benchchem.com/product/b1202739#u-73343-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1202739?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

